2-[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-ethanol
CAS No.:
Cat. No.: VC13445994
Molecular Formula: C18H28N2O
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-ethanol -](/images/structure/VC13445994.png)
Specification
Molecular Formula | C18H28N2O |
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Molecular Weight | 288.4 g/mol |
IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl-cyclopropylamino]ethanol |
Standard InChI | InChI=1S/C18H28N2O/c21-13-12-20(18-6-7-18)15-17-8-10-19(11-9-17)14-16-4-2-1-3-5-16/h1-5,17-18,21H,6-15H2 |
Standard InChI Key | VZLSRAIEMKZPHO-UHFFFAOYSA-N |
SMILES | C1CC1N(CCO)CC2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES | C1CC1N(CCO)CC2CCN(CC2)CC3=CC=CC=C3 |
Introduction
Overview
2-[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-ethanol is a synthetic amino alcohol derivative featuring a benzyl-substituted piperidine core, a cyclopropylamine moiety, and an ethanol functional group. This compound belongs to the broader class of piperidine derivatives, which are prominent in medicinal chemistry due to their structural versatility and biological activity . Its unique architecture combines rigidity from the cyclopropane ring with the conformational flexibility of the piperidine and ethanol groups, making it a subject of interest in drug discovery and neuropharmacology .
Chemical Structure and Molecular Properties
Structural Features
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Core scaffold: A piperidine ring substituted at the 4-position with a methyl group and at the nitrogen atom with a benzyl group.
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Functional groups:
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Cyclopropylamine linked to the piperidine-methyl group.
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Ethanol moiety attached to the amine nitrogen.
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Molecular formula: (calculated based on PubChem data for analogous compounds ).
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Molecular weight: ~299.43 g/mol.
Key Physicochemical Properties
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized through multi-step organic reactions, typically involving:
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Benzylation of Piperidine:
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Methylation at Piperidine C4:
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Cyclopropylamine Formation:
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Ethanolamine Coupling:
Example Reaction Conditions:
Mechanism of Action and Biological Activity
Neurotransmitter Receptor Interactions
The compound’s piperidine and cyclopropane groups enable interactions with central nervous system (CNS) targets:
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Dopamine Receptors: Structural analogs show affinity for D₂-like receptors, suggesting potential antipsychotic or anti-anxiety applications .
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Serotonin Receptors: Piperidine derivatives are known modulators of 5-HT receptors, implicating roles in mood regulation .
Enzymatic Inhibition
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Acetylcholinesterase (AChE): Piperidine-based compounds exhibit inhibitory activity, relevant to Alzheimer’s disease therapy .
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Monoamine Oxidase (MAO): Cyclopropylamine moieties may contribute to MAO-B inhibition, enhancing neurotransmitter levels .
Applications in Medicinal Chemistry
Neurological Disorders
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Depression/Anxiety: Modulation of serotonin and dopamine pathways .
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Neurodegenerative Diseases: Potential AChE inhibition for Alzheimer’s treatment .
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Pain Management: Analgesic effects via opioid receptor interactions (hypothesized).
Drug Development
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Lead Optimization: The compound’s rigid structure aids in designing selective receptor antagonists .
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Prodrug Potential: Ethanol group facilitates prodrug formulations for enhanced bioavailability.
Recent Research and Innovations
Structural Modifications
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Fluorinated Analogs: Introduction of fluorine atoms to improve metabolic stability (patent WO2017079641A1) .
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Heterocyclic Replacements: Substitution of cyclopropane with pyridine or thiophene rings to tune receptor affinity .
Preclinical Studies
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